Synthesis of Violuric Acid Monohydrate from Barbituric Acid: A Comprehensive Technical Guide
Synthesis of Violuric Acid Monohydrate from Barbituric Acid: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the synthesis of violuric acid monohydrate from barbituric acid, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, validates the protocol's integrity, and is grounded in authoritative scientific references.
Introduction: The Significance of Violuric Acid
Violuric acid, or 5-isonitrosobarbituric acid, is a derivative of barbituric acid first prepared by Adolf Baeyer.[1] While barbituric acid itself is not pharmacologically active, its derivatives form the basis of a wide range of sedative and hypnotic drugs.[2] Violuric acid monohydrate (C₄H₃N₃O₄·H₂O) presents as an off-white to yellowish crystalline powder and is particularly noted for its ability to form intensely colored salts with various metal cations, making it a valuable analytical reagent.[3][4][5] Its applications extend to the synthesis of complex heterocyclic scaffolds, such as isoalloxazines, which are of significant interest in medicinal chemistry.[6]
This guide focuses on the robust and widely adopted synthesis route from barbituric acid via nitrosation.
The Chemistry of Synthesis: A Mechanistic Overview
The conversion of barbituric acid to violuric acid is a classic example of an electrophilic substitution reaction, specifically a nitrosation at the activated C-5 position of the pyrimidine ring.
The key steps in the mechanism are as follows:
-
Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[7][8]
-
Electrophilic Attack: Barbituric acid exists in tautomeric equilibrium. The enol form is particularly susceptible to electrophilic attack at the electron-rich C-5 position by the nitrosonium ion.[9]
-
Deprotonation: Following the attack, a proton is lost from the C-5 position to restore the aromaticity of the ring system, yielding the nitroso derivative.[10]
-
Tautomerization: The resulting 5-nitrosobarbituric acid exists in equilibrium with its more stable tautomer, violuric acid (the oxime form).[3][11]
The reaction is typically carried out in an aqueous solution. The initial product formed is the sodium salt of violuric acid (sodium violurate), which is often vividly colored.[12] Subsequent acidification protonates the violurate anion, leading to the precipitation of violuric acid.[13]
Experimental Protocol: A Step-by-Step Guide
This protocol details a reliable method for the synthesis of violuric acid monohydrate from barbituric acid.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | ≥99% |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥97% |
| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) |
| Deionized Water | H₂O | 18.02 | High Purity |
Synthesis Workflow
The synthesis is a two-stage process: the formation of sodium violurate followed by its conversion to violuric acid monohydrate.
Caption: Workflow for the synthesis of violuric acid monohydrate.
Detailed Procedure
Stage 1: Synthesis of Sodium Violurate
-
In a suitable flask, dissolve 6.40 g (50 mmol) of barbituric acid in 100 mL of hot deionized water with stirring.[13] Barbituric acid has limited solubility in cold water, so heating is necessary to achieve complete dissolution.[12]
-
In a separate beaker, prepare a solution of 3.80 g (55 mmol) of sodium nitrite in 10 mL of deionized water.[13]
-
Add the sodium nitrite solution to the hot, stirred barbituric acid solution. An immediate and dramatic color change to a deep purple or red-violet should be observed, indicating the formation of sodium violurate.[11][12][13]
-
Allow the solution to cool to room temperature. The sodium violurate may begin to precipitate.[13]
Stage 2: Formation and Isolation of Violuric Acid Monohydrate
-
While stirring, carefully and slowly add concentrated hydrochloric acid to the sodium violurate solution. The deep purple color will fade to a brownish-pink or yellowish hue.[12][13] This is due to the protonation of the sodium violurate to form the less colored violuric acid.
-
Continue adding hydrochloric acid until the solution is acidic (pH ~1-2).
-
Cool the flask in an ice bath to facilitate the precipitation of violuric acid monohydrate, which is less soluble in cold water.[12]
-
An off-white or cream-colored crystalline solid should precipitate out of the solution.[13]
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any residual sodium chloride and other impurities.[12]
-
Air-dry the product or dry it in a desiccator to obtain violuric acid monohydrate. The expected yield is typically high, in the range of 85-90%.[13]
Characterization and Quality Control
To ensure the identity and purity of the synthesized violuric acid monohydrate, the following analytical techniques are recommended:
-
Melting Point: The compound decomposes upon heating, typically in the range of 240-250 °C.[4][5]
-
Infrared (IR) Spectroscopy: A KBr pellet of the sample should be prepared. The IR spectrum will show characteristic peaks for the various functional groups present in the molecule.
-
UV-Vis Spectroscopy: An aqueous solution of violuric acid monohydrate exhibits a characteristic absorption maximum.[4] For instance, at a pH of 5.5, a peak is observed around 310 nm.[14]
-
Single-Crystal X-ray Diffraction: For definitive structural elucidation, single crystals can be grown by slow cooling of a saturated aqueous solution.[4]
Safety and Handling
-
Barbituric Acid: While not pharmacologically active, handle with care.
-
Sodium Nitrite: Toxic if ingested. Handle with appropriate personal protective equipment (PPE).[12]
-
Hydrochloric Acid: Corrosive. Use in a well-ventilated fume hood and wear appropriate PPE.[12]
-
Nitrosation Reaction: The reaction of sodium nitrite with acid can produce toxic nitrogen oxide fumes. Therefore, it is crucial to perform this synthesis in a well-ventilated area or a fume hood.[12]
Conclusion
The synthesis of violuric acid monohydrate from barbituric acid is a straightforward and high-yielding process that provides a valuable intermediate for further chemical synthesis and a useful reagent for analytical applications. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce high-purity violuric acid monohydrate for their scientific endeavors.
References
- Sciencemadness Wiki. (2021-05-25). Violuric acid.
- Synthesis, thermodynamic and spectroscopic study of violur
- Aydın, R., & Taşcıoğlu, S. (2005). Reaction between barbituric acid and nitrite ion.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: Violuric Acid in the Synthesis of Novel Pyrimidine-Fused Aza-Heterocycles.
- LabCoatz. (2023-04-22). Making Violuric Acid: One of The Most Colorful Chemicals on Earth [Video]. YouTube.
- Edelmann, F. T., et al. (2020). The multicolored coordination chemistry of violurate anions.
- PubChem. (n.d.).
- Sciencemadness Discussion Board. (2020-12-16). Violuric acid salts (fantastic colors and variety).
- CymitQuimica. (n.d.).
- DigitalCommons@UNO. (2002-07-31). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay.
- Wikipedia. (n.d.). Violuric acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-11).
- Fahad, A. A. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences.
- ACS Omega. (n.d.). Catalyst- and Additive-Free C(sp3)–H Functionalization of (Thio)barbituric Acids via C-5 Dehydrogenative Aza-Coupling Under Ambient Conditions.
- vibzzlab. (2023-11-05).
- Poor Man's Chemist. (2022-09-18).
- Chem-Impex. (n.d.).
- Organic Syntheses. (n.d.). Barbituric acid, 5-nitro-.
- MDPI. (2024).
- Wikipedia. (n.d.). Barbituric acid.
- Wikipedia. (n.d.).
- NIH. (n.d.).
- ElectronicsAndBooks. (n.d.). Phenyl Nitrogen Substitution and Reactivity in the Barbituric Acid Series1.
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